molecular formula C7H8ClF3N2O B2589526 6-Methoxy-2-(trifluoromethyl)pyridin-3-amine hydrochloride CAS No. 1955540-59-6

6-Methoxy-2-(trifluoromethyl)pyridin-3-amine hydrochloride

Cat. No.: B2589526
CAS No.: 1955540-59-6
M. Wt: 228.6
InChI Key: AAGSILJAPLGJIL-UHFFFAOYSA-N
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Description

6-Methoxy-2-(trifluoromethyl)pyridin-3-amine hydrochloride is a chemical compound with the molecular formula C7H8ClF3N2O It is a derivative of pyridine, a basic heterocyclic organic compound The trifluoromethyl group (-CF3) and methoxy group (-OCH3) attached to the pyridine ring contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(trifluoromethyl)pyridin-3-amine hydrochloride typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halogenated pyridine derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Another method involves the selective fluorination of pyridine derivatives. Fluorinated pyridines can be synthesized using various fluorinating agents under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(trifluoromethyl)pyridin-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of a nitro group can produce the corresponding amine.

Scientific Research Applications

6-Methoxy-2-(trifluoromethyl)pyridin-3-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(trifluoromethyl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy group can also influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-(trifluoromethyl)pyridine: Similar structure but lacks the methoxy group.

    2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde: Contains a carboxaldehyde group instead of an amine.

    6-Methoxy-2-(trifluoromethyl)pyridine: Lacks the amine group.

Uniqueness

6-Methoxy-2-(trifluoromethyl)pyridin-3-amine hydrochloride is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s reactivity and binding affinity, making it valuable for various research applications .

Properties

IUPAC Name

6-methoxy-2-(trifluoromethyl)pyridin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O.ClH/c1-13-5-3-2-4(11)6(12-5)7(8,9)10;/h2-3H,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGSILJAPLGJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955540-59-6
Record name 6-methoxy-2-(trifluoromethyl)pyridin-3-amine hydrochloride
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